molecular formula C5H14N2S2 B146764 Dimethylammonium dimethyldithiocarbamate CAS No. 598-64-1

Dimethylammonium dimethyldithiocarbamate

Cat. No.: B146764
CAS No.: 598-64-1
M. Wt: 166.3 g/mol
InChI Key: UVOFGKIRTCCNKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylammonium dimethyldithiocarbamate is typically synthesized by reacting dimethylamine with carbon disulfide under alkaline conditions . The reaction proceeds as follows:

(CH3)2NH + CS2 + NaOH → (CH3)2NCS2Na + H2O\text{(CH3)2NH + CS2 + NaOH → (CH3)2NCS2Na + H2O} (CH3)2NH + CS2 + NaOH → (CH3)2NCS2Na + H2O

The resulting sodium dimethyldithiocarbamate is then treated with dimethylammonium chloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the oxidation of this compound in aqueous solution with oxygen, in the presence of carbon disulfide and a lignosulfonate . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Properties

CAS No.

598-64-1

Molecular Formula

C5H14N2S2

Molecular Weight

166.3 g/mol

IUPAC Name

dimethylcarbamodithioic acid;N-methylmethanamine

InChI

InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3

InChI Key

UVOFGKIRTCCNKG-UHFFFAOYSA-N

SMILES

C[NH2+]C.CN(C)C(=S)[S-]

Canonical SMILES

CNC.CN(C)C(=S)S

598-64-1

Pictograms

Irritant

Synonyms

Carbamic acid dimethyldithio dimethylamine salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of water affect the thermal decomposition of Thiram, and how is DMADC involved?

A3: Thiram, a related compound, decomposes in the presence of water, yielding carbon disulfide, tetramethylthiourea, and DMADC []. While initially thought to be an intermediate in this decomposition, further research suggests that DMADC is a product of a separate, minor reaction pathway []. The majority of Thiram decomposes into tetramethylthiourea and carbon disulfide through Bis(dimethylthiocarbamoyl) monosulfide [].

Q2: Does DMADC interact with other vulcanization accelerators like Tetramethylthiuram disulfide (TMTD) or ZDMC?

A5: Research indicates that DMADC does not react with TMTD or ZDMC []. This lack of interaction simplifies the formulation of rubber compounds containing multiple accelerators.

Q3: What are the solubility properties of DMADC?

A6: DMADC demonstrates good solubility in polar solvents like water, methanol, ethanol, acetone, and chloroform []. Conversely, it shows limited solubility in non-polar solvents such as carbon disulfide, benzene, and ether. It's worth noting that DMADC is insoluble in n-hexane and petroleum ether [].

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